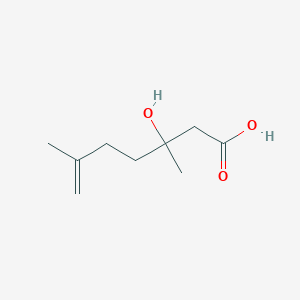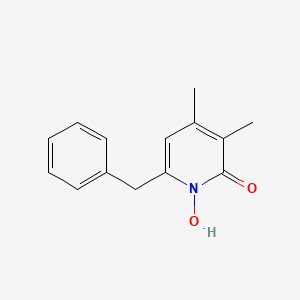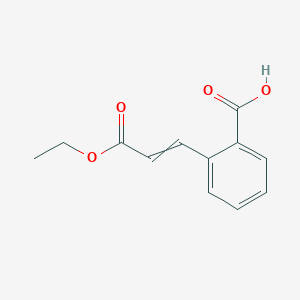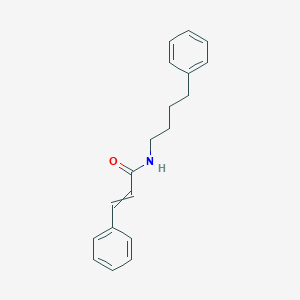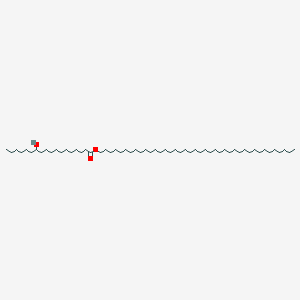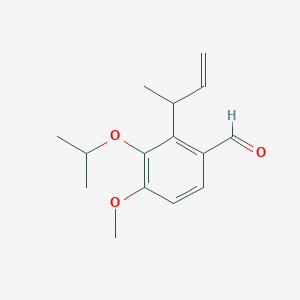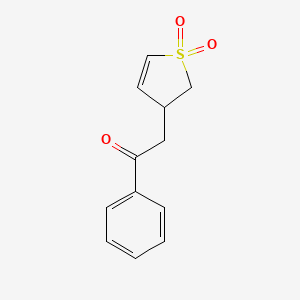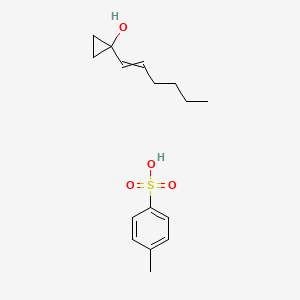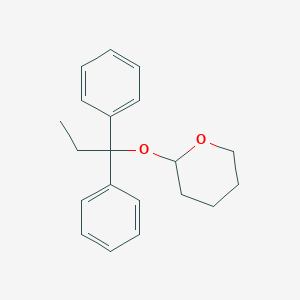
2-(1,1-Diphenylpropoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Diphenylpropoxy)oxane is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of a diphenylpropoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diphenylpropoxy)oxane typically involves the protection of the keto group in 1,3-diphenyl-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The reaction conditions include the use of a palladium catalyst and a controlled environment to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial-grade catalysts and reactors designed for large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Diphenylpropoxy)oxane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxane ring, where nucleophiles can replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted oxane derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1,1-Diphenylpropoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Diphenylpropoxy)oxane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A structurally related compound with a six-membered ring containing one oxygen atom.
Cyclopentane Fused Oxacyclic Rings: Compounds with similar ring structures but different substituents and functional groups.
Uniqueness
2-(1,1-Diphenylpropoxy)oxane is unique due to its specific diphenylpropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
144176-13-6 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(1,1-diphenylpropoxy)oxane |
InChI |
InChI=1S/C20H24O2/c1-2-20(17-11-5-3-6-12-17,18-13-7-4-8-14-18)22-19-15-9-10-16-21-19/h3-8,11-14,19H,2,9-10,15-16H2,1H3 |
InChI Key |
GEVANFRVADOBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
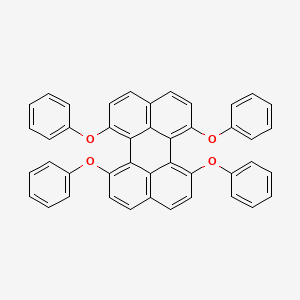
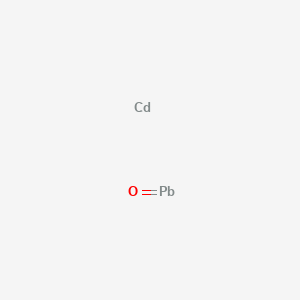
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
